molecular formula C13H13BrF2N2 B594220 5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole CAS No. 1365271-96-0

5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole

Cat. No.: B594220
CAS No.: 1365271-96-0
M. Wt: 315.162
InChI Key: DDOLRBWANURFFG-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole is a chemical compound with the molecular formula C13H13BrF2N2 It is characterized by the presence of bromine, cyclohexyl, and difluoro groups attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-1H-benzimidazole and cyclohexylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C).

    Cyclohexylation: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with 5-bromo-1H-benzimidazole.

    Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the benzimidazole core.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and ligands in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-cyclohexylbenzimidazole: Lacks the difluoro groups, which may affect its reactivity and biological activity.

    6,7-Difluoro-1-cyclohexylbenzimidazole: Lacks the bromine atom, which can influence its chemical properties and applications.

    5-Bromo-6,7-difluorobenzimidazole: Lacks the cyclohexyl group, impacting its solubility and interaction with biological targets.

Uniqueness

5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole is unique due to the combination of bromine, cyclohexyl, and difluoro groups. This unique structure imparts specific chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-1-cyclohexyl-6,7-difluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF2N2/c14-9-6-10-13(12(16)11(9)15)18(7-17-10)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOLRBWANURFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=CC(=C(C(=C32)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742867
Record name 5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-96-0
Record name 5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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